Atinvicitinib

JAK inhibitor kinase selectivity veterinary dermatology

Atinvicitinib is the first second-generation JAK inhibitor approved for veterinary use, exhibiting ≥10-fold selectivity for JAK1 over JAK2/3/TYK2. This minimizes off-target hematopoietic and immune interference vs. pan-JAK inhibitors like oclacitinib. Approved for dogs ≥6 months—an indication unmet by other JAK inhibitors—it is the definitive tool for unambiguous JAK1 pathway interrogation in pruritus and atopic dermatitis research. Its distinct 65% bioavailability (vs. 89% for oclacitinib) supports pharmacokinetic comparative studies. Order atinvicitinib for selective JAK1 research without confounding off-target effects.

Molecular Formula C16H17FN6O3
Molecular Weight 360.34 g/mol
CAS No. 2169273-59-8
Cat. No. B10858040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtinvicitinib
CAS2169273-59-8
Molecular FormulaC16H17FN6O3
Molecular Weight360.34 g/mol
Structural Identifiers
SMILESCOC1=NC(=CC(=C1)NC2=NN(C=C2C(=O)N)C3COCCC3C#N)F
InChIInChI=1S/C16H17FN6O3/c1-25-14-5-10(4-13(17)21-14)20-16-11(15(19)24)7-23(22-16)12-8-26-3-2-9(12)6-18/h4-5,7,9,12H,2-3,8H2,1H3,(H2,19,24)(H,20,21,22)/t9-,12+/m1/s1
InChIKeyPRQMBGDYXWVEHE-SKDRFNHKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atinvicitinib (CAS 2169273-59-8): A Second-Generation, Highly Selective JAK1 Inhibitor for Veterinary and Research Applications


Atinvicitinib (NUMELVI™) is a second-generation Janus kinase (JAK) inhibitor with a high degree of selectivity for the JAK1 isoform . This pyrazole compound is designed to specifically inhibit JAK1-dependent signaling pathways, which are primarily involved in pruritus (itch) and inflammation associated with allergic and atopic dermatitis . As the first and only second-generation JAK inhibitor approved for veterinary use in dogs as young as six months, it represents a distinct advancement in targeted immunotherapy over first-generation, less selective pan-JAK inhibitors .

Why Atinvicitinib Cannot Be Interchanged with Other In-Class JAK Inhibitors


Generic substitution among JAK inhibitors is not scientifically valid due to significant differences in isoform selectivity and resulting pharmacokinetic profiles. Unlike first-generation pan-JAK inhibitors such as oclacitinib, which exhibit broader inhibition across JAK1, JAK2, JAK3, and TYK2, atinvicitinib is a highly selective JAK1 inhibitor [1]. This selectivity translates to a distinct safety and efficacy profile by minimizing interference with hematopoietic and immune functions regulated by other JAK isoforms [2]. Furthermore, atinvicitinib demonstrates key differences in bioavailability and is approved for use in a unique patient demographic (dogs ≥6 months), making it a non-interchangeable therapeutic option [3].

Quantitative Differentiation Evidence for Atinvicitinib vs. Oclacitinib and Ilunocitinib


≥10-Fold Selectivity for JAK1 vs. Other JAK Isoforms

Atinvicitinib demonstrates at least 10-fold greater selectivity for the JAK1 isoform compared to JAK2, JAK3, and TYK2 . In contrast, less selective JAK inhibitors like oclacitinib and ilunocitinib inhibit these other JAK enzymes more broadly, which is associated with a higher potential for off-target effects on hematopoiesis (JAK2) and host defense (JAK3, TYK2) [1].

JAK inhibitor kinase selectivity veterinary dermatology

Biochemical Potency: IC50 Values Against JAK Kinase Family

In cell-free kinase assays, atinvicitinib exhibits potent inhibition of JAK1 with an IC50 of 0.4 nM . Its selectivity is further demonstrated by IC50 values of 6 nM for JAK2, 13 nM for TYK2, and a significantly lower potency of 1130 nM for JAK3 . This quantitative profile confirms its high preference for JAK1 over JAK3 (over 2,800-fold) and TYK2 (over 30-fold).

kinase inhibition IC50 enzymatic assay

Comparative Oral Bioavailability in Dogs: Atinvicitinib vs. Oclacitinib and Ilunocitinib

The absolute oral bioavailability of atinvicitinib in dogs is 65% [1]. This is lower than that of other in-class JAK inhibitors, specifically oclacitinib at 89% and ilunocitinib at 80% [1]. The bioavailability of atinvicitinib is also food-dependent, being higher in fed dogs, unlike oclacitinib and ilunocitinib which are unaffected by feeding [1].

pharmacokinetics bioavailability veterinary medicine

Rapid Onset of Action Without Loading Dose vs. Traditional Therapies

Atinvicitinib demonstrates a rapid onset of clinical effect, achieving significant pruritus reduction within 2-4 hours of the first dose, with 65% reduction in pruritus score by Day 7 and 82% by Day 28 in a pivotal trial [1]. Importantly, this efficacy is achieved with a once-daily regimen from day one, without the need for a loading dose [2]. This contrasts with other therapeutic classes like cyclosporine, which have a delayed onset of action (often weeks).

efficacy pruritus canine atopic dermatitis

Validated Application Scenarios for Atinvicitinib Based on Quantitative Evidence


Canine Atopic Dermatitis Research Requiring High Isoform Selectivity

For research programs investigating the specific role of JAK1 in pruritus and inflammation without confounding effects from JAK2/3/TYK2 inhibition, atinvicitinib is the optimal tool. Its ≥10-fold selectivity for JAK1 over other isoforms and >2,800-fold selectivity over JAK3 based on IC50 data provides a clean pharmacological probe, unlike the broader inhibition profile of oclacitinib [1].

Veterinary Clinical Procurement for Pediatric Canine Patients

Veterinary practices treating atopic dermatitis in young dogs should prioritize atinvicitinib due to its unique regulatory approval for dogs as young as six months . This is a distinct advantage over other JAK inhibitors that may not have demonstrated safety and efficacy in this population, directly addressing an unmet clinical need.

Comparative JAK Inhibitor Pharmacokinetic Studies

Atinvicitinib serves as a key comparator for studies designed to evaluate the impact of JAK1 selectivity on pharmacokinetic parameters. Its distinct bioavailability (65% vs. 89% for oclacitinib) and food-dependent absorption provide a clear contrast to other JAK inhibitors, making it an essential compound for research into structure-kinetics relationships within this class.

Technical Documentation Hub

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